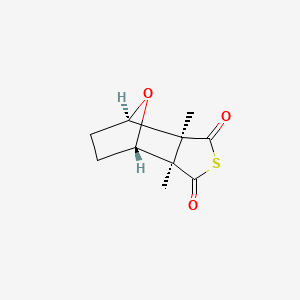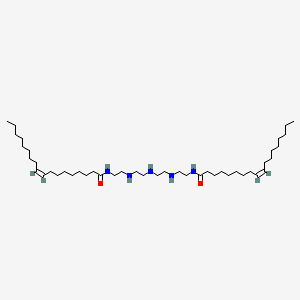
3,7-Dioctyl-10-prop-2-enylphenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dioctyl-10-prop-2-enylphenothiazine is a chemical compound with the molecular formula C_31H_47NS. It belongs to the phenothiazine class of compounds, which are known for their diverse applications in various fields, including medicine, agriculture, and materials science. This compound is characterized by its unique structure, which includes two octyl groups and a prop-2-enyl group attached to the phenothiazine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dioctyl-10-prop-2-enylphenothiazine typically involves the alkylation of phenothiazine with octyl bromide and prop-2-enyl bromide. The reaction is carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions usually require heating to facilitate the alkylation process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 3,7-Dioctyl-10-prop-2-enylphenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced phenothiazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-enyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Substituted phenothiazine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3,7-Dioctyl-10-prop-2-enylphenothiazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can interact with biological membranes and proteins, leading to various biological effects.
Medicine: Phenothiazine derivatives, including this compound, have been investigated for their potential therapeutic applications, such as antipsychotic and anti-inflammatory agents.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mecanismo De Acción
The mechanism of action of 3,7-Dioctyl-10-prop-2-enylphenothiazine involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, its interaction with cell membranes can alter membrane fluidity and permeability, affecting cellular functions.
Comparación Con Compuestos Similares
Phenothiazine: The parent compound of 3,7-Dioctyl-10-prop-2-enylphenothiazine, known for its antipsychotic properties.
Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.
Promethazine: Another phenothiazine derivative with antihistamine and antiemetic properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of octyl and prop-2-enyl groups enhances its lipophilicity and electronic properties, making it suitable for specialized applications in materials science and medicinal chemistry.
Propiedades
Número CAS |
60773-66-2 |
|---|---|
Fórmula molecular |
C31H45NS |
Peso molecular |
463.8 g/mol |
Nombre IUPAC |
3,7-dioctyl-10-prop-2-enylphenothiazine |
InChI |
InChI=1S/C31H45NS/c1-4-7-9-11-13-15-17-26-19-21-28-30(24-26)33-31-25-27(18-16-14-12-10-8-5-2)20-22-29(31)32(28)23-6-3/h6,19-22,24-25H,3-5,7-18,23H2,1-2H3 |
Clave InChI |
JGTTUMDBCQSALJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC2=C(C=C1)N(C3=C(S2)C=C(C=C3)CCCCCCCC)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



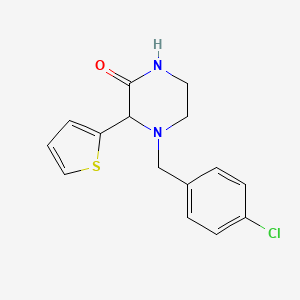
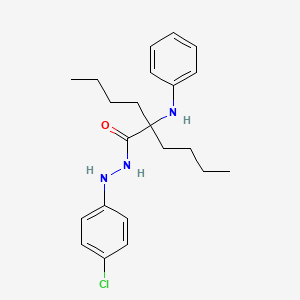
![acetic acid;(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-octadecyl-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B12709389.png)




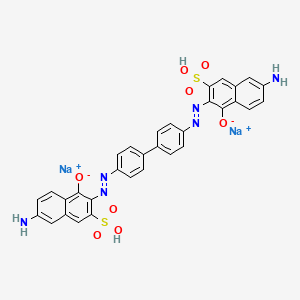

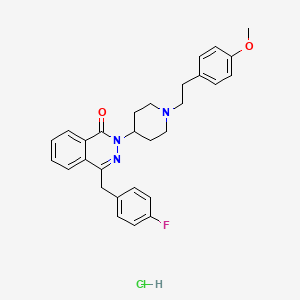
![(E)-but-2-enedioic acid;1-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-5-(propoxymethyl)phenyl]ethanone](/img/structure/B12709453.png)
